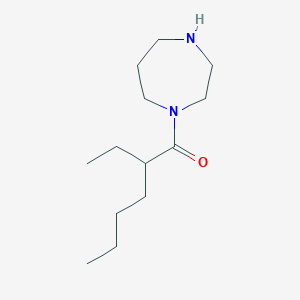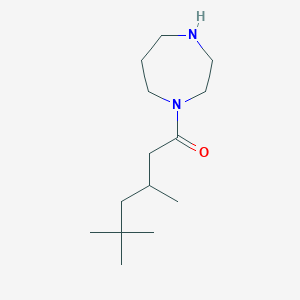
1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one is a chemical compound that belongs to the class of diazepanes, which are seven-membered nitrogen heterocycles. These compounds have garnered significant interest due to their diverse biological properties and pharmaceutical importance .
作用機序
Target of Action
The primary target of 1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one is RNA polymerase I . This enzyme plays a crucial role in the transcription of ribosomal RNA (rRNA), a key component of the protein synthesis machinery within cells . By targeting RNA polymerase I, the compound can potentially disrupt protein synthesis, which is often upregulated in cancer cells .
Mode of Action
The compound interacts with its target, RNA polymerase I, leading to the inhibition of rRNA transcription . This results in a decrease in protein synthesis, which can lead to cell growth arrest and apoptosis, particularly in cancer cells that rely on high levels of protein synthesis for their rapid proliferation .
Pharmacokinetics
The compound’s pharmacokinetic properties would likely influence its bioavailability and efficacy .
Result of Action
The result of the compound’s action is a decrease in protein synthesis due to the disruption of ribosome biogenesis . This can lead to cell growth arrest and apoptosis, particularly in cancer cells that rely on high levels of protein synthesis for their rapid proliferation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one can be achieved through various methods. One common approach involves the intramolecular asymmetric reductive amination of the corresponding aminoketones using imine reductase enzymes . This method offers high enantioselectivity and efficiency, making it suitable for producing optically pure diazepanes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions. The use of biocatalysts, such as imine reductase enzymes, has been explored to enhance the efficiency and selectivity of the synthesis process .
化学反応の分析
Types of Reactions
1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one has a wide range of scientific research applications, including:
Industry: It is used in the development of new materials and chemical processes.
類似化合物との比較
1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one can be compared with other similar compounds, such as:
1,4-Diazepane: A simpler diazepane structure with similar biological properties.
Suvorexant: A selective dual-orexin receptor antagonist used for treating insomnia.
Ripasudil: A derivative of diazepane used for treating glaucoma and ocular hypertension.
These compounds share structural similarities but differ in their specific biological activities and therapeutic applications, highlighting the uniqueness of this compound.
特性
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-ethylhexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-3-5-7-12(4-2)13(16)15-10-6-8-14-9-11-15/h12,14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDCTWFMINIRDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CCCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid](/img/structure/B6353159.png)






![1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol](/img/structure/B6353229.png)


